rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
Description
rac-(1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid (CAS: 946594-17-8) is a chiral cyclopentane derivative featuring a hydroxyl group at the 3-position and a carboxylic acid moiety at the 1-position. Its stereochemistry is defined by the (1R,3R) configuration, distinguishing it from other diastereomers.
Properties
CAS No. |
55843-48-6 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway:
-
Epoxidation of Cyclopentene :
Cyclopentene undergoes epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C, yielding cyclopentene oxide. -
Hydrolysis and Oxidation :
The epoxide is hydrolyzed to a diol using dilute sulfuric acid, followed by selective oxidation of the primary alcohol to a carboxylic acid. Jones reagent (CrO₃/H₂SO₄) at 0°C achieves this transformation:
Challenges:
-
Stereochemical Control : The trans-diol intermediate favors the (1R,3R) configuration due to steric hindrance during hydrolysis.
-
Over-Oxidation : Excessive Cr(VI) can degrade the cyclopentane ring, necessitating precise stoichiometry.
Asymmetric Synthesis via Chiral Auxiliaries
To bypass racemic mixtures, asymmetric methods employ chiral inductors. A notable approach uses (R)-BINOL-phosphoric acid to catalyze the intramolecular aldol condensation of γ-keto esters.
Procedure:
-
Substrate Preparation :
Ethyl 4-oxocyclopentane-1-carboxylate is treated with (R)-BINOL-phosphoric acid (10 mol%) in toluene at −20°C. -
Aldol Cyclization :
The catalyst induces enantioselective cyclization, forming the (1R,3R) enantiomer with 88% ee. -
Ester Hydrolysis :
The ethyl ester is saponified with NaOH in ethanol/water (1:1) at reflux, yielding the free carboxylic acid.
Advantages:
-
High Enantiomeric Excess : Reduces reliance on post-synthesis resolution.
-
Catalyst Reusability : (R)-BINOL-PA is recoverable via filtration.
Racemic Resolution Techniques
Industrial production often employs kinetic resolution using immobilized lipases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (1S,3S)-enantiomer of a racemic ester, leaving the desired (1R,3R)-ester intact.
Protocol:
Limitations:
-
Moderate Yield : Kinetic resolution caps maximum yield at 50% for each enantiomer.
-
Enzyme Cost : CAL-B immobilization increases production expenses.
Industrial-Scale Production
Process Overview:
-
Bulk Epoxidation :
Cyclopentene (10 kg) is epoxidized in a continuous flow reactor with m-CPBA (1.2 eq) at 25°C, reducing explosion risks associated with batch processing. -
Hydrolysis-Oxidation Cascade :
The epoxide is directly fed into a Jones reagent stream (CrO₃/H₂SO₄/H₂O) at 5°C, achieving 95% conversion to the racemic acid. -
Crystallization :
The crude product is crystallized from ethyl acetate/heptane (3:1), yielding 98% pure this compound.
Cost Analysis:
| Parameter | Value |
|---|---|
| Raw Material Cost | $120/kg |
| Energy Consumption | 15 kWh/kg |
| Purity | 98% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Cyclopentene Oxidation | 72 | 93 | Moderate | High |
| Asymmetric Aldol | 78 | 88 (ee) | High | Low |
| Enzymatic Resolution | 45 | >99 | High | Moderate |
| Industrial Process | 95 | 98 | Low | Very High |
Key Findings :
-
Cyclopentene oxidation balances cost and yield for bulk synthesis.
-
Asymmetric methods suit small-scale, high-value applications but lack scalability.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: 3-oxocyclopentane-1-carboxylic acid.
Reduction: 3-hydroxycyclopentane-1-methanol.
Substitution: 3-chlorocyclopentane-1-carboxylic acid.
Scientific Research Applications
Pharmaceutical Development
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid has been investigated for its potential role in drug development due to its structural features that allow it to interact with various biological targets. Its applications in pharmaceuticals include:
- Neuropharmacology : The compound shows promise in modulating neurotransmitter systems and may be explored for therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia .
Biochemical Research
The compound is utilized as a biochemical probe to study enzyme-substrate interactions and metabolic pathways. Its unique structure allows researchers to investigate:
- Enzyme Inhibition : Studies indicate that it can act as a mild inhibitor of certain enzymes, providing insights into metabolic regulation .
Material Science
In materials science, this compound can be used as a building block for synthesizing polymers and other materials with specific properties. Its chiral nature makes it valuable for creating chiral materials that exhibit unique optical properties.
Case Study 1: Neuropharmacological Applications
Research has demonstrated that this compound interacts with glutamate receptors, influencing synaptic transmission and plasticity. This interaction is critical for developing new therapeutic agents targeting neurological conditions .
Case Study 2: Enzyme Interaction Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property is being explored for potential applications in metabolic disorder treatments .
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₁₀O₃ (calculated based on structural analysis).
- Molecular Weight : 130.14 g/mol.
- Purity : Available at ≥95–97% purity from suppliers like J&W Pharmlab and American Custom Chemicals Corporation .
- Pricing : Ranges from $65 for 2.5 mg to $8,990 for 5 g, reflecting its specialty status .
Comparison with Structurally Similar Compounds
Functional Group Variations
The table below compares rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid with cyclopentane derivatives differing in substituents or functional groups:
Key Observations :
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the amino group in (1R,3S)-3-aminocyclopentane carboxylic acid, affecting solubility and reactivity .
- Ketone vs. Hydroxyl : The 3-oxo derivative (CAS: 13012-38-9) lacks hydrogen-bonding capability but may serve as a substrate for reduction or nucleophilic addition reactions .
Stereochemical Comparisons
Stereochemistry critically influences biological activity and physical properties:
Note: The (1R,3R) configuration in the target compound may exhibit distinct enzyme-binding properties compared to (1S,3S) or (1R,3S) isomers.
Commercial Availability and Pricing
The table highlights cost differences among analogs:
Insight : The target compound’s high cost reflects its niche applications and synthetic complexity compared to ester or Boc-protected derivatives.
Biological Activity
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid is a chiral compound characterized by its unique cyclopentane structure, which includes a hydroxyl group and a carboxylic acid functional group. This compound has garnered interest in various fields including medicinal chemistry, biochemistry, and pharmacology due to its potential biological activities.
- Molecular Formula : C₆H₁₀O₃
- Molecular Weight : 130.14 g/mol
- CAS Number : 946594-17-8
- IUPAC Name : (1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
Overview of Biological Activities
The biological activities of this compound can be summarized as follows:
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It modulates key inflammatory pathways, making it a candidate for therapeutic applications in diseases characterized by chronic inflammation.
Enzyme Inhibition
This compound has been shown to inhibit certain enzymes involved in metabolic processes. Such inhibition may be beneficial for conditions like obesity and diabetes, where metabolic regulation is critical.
Neurotransmission
The compound interacts with glutamate receptors, acting as a non-selective agonist. This activity suggests its potential role in enhancing synaptic transmission and plasticity, which are crucial for learning and memory processes. These interactions may have implications for neurological disorders such as Alzheimer's disease and schizophrenia .
Study 1: Anti-inflammatory Mechanism
A study conducted on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. The results indicated a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound.
Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, this compound was tested against several metabolic enzymes. The findings revealed that the compound effectively inhibited lipase activity, suggesting potential applications in managing lipid metabolism disorders.
Study 3: Neurotransmitter Modulation
Research exploring the neurotransmitter modulation properties of this compound highlighted its role as an agonist at glutamate receptors. This study utilized electrophysiological techniques to measure synaptic responses in neuronal cultures treated with the compound, showing enhanced excitatory postsynaptic potentials.
Q & A
What stereoselective synthesis methods are recommended for rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid, and how can enantiomeric purity be validated?
Stereoselective synthesis often employs chiral catalysts or enzymatic resolution. For example, ester derivatives of cyclopentane carboxylic acids (e.g., methyl esters like (1R,3S)-3-hydroxycyclopentane carboxylic acid methyl ester) can serve as intermediates for hydrolysis to yield the target acid . Enantiomeric purity is validated via chiral HPLC or polarimetry, supported by analytical standards (e.g., Boc-protected analogs like (1S,3R)-N-Boc-3-aminocyclopentanecarboxylic acid, which share structural similarities) . Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography may resolve ambiguities in stereochemistry .
How do reaction conditions influence the stability of this compound during derivatization?
Acid-sensitive functional groups (e.g., tert-butoxycarbonyl [Boc] in derivatives like EN300-1693008) require pH-controlled environments to prevent deprotection . Stability studies under varying temperatures (e.g., 4°C to 40°C) and solvents (e.g., DMF, THF) are critical. Accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS monitoring can identify decomposition pathways .
What analytical techniques are optimal for distinguishing this compound from its diastereomers?
Chiral stationary phase HPLC (e.g., CHIRALPAK® AD-H column) with polar organic mobile phases (acetonitrile/methanol) effectively separates enantiomers . Diastereomeric resolution may require reversed-phase HPLC (C18 columns) with ion-pairing agents (e.g., TFA). Mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) confirm structural integrity and differentiate regioisomers .
How can computational modeling predict the biological activity of this compound derivatives?
Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target enzymes (e.g., cyclooxygenase or mGluR receptors, based on analogs like ACPD in ). QSAR models trained on cyclopentane dicarboxylic acid derivatives (e.g., cyclopentane-1,3-dicarboxylic acid) predict pharmacokinetic properties (logP, pKa) .
What safety protocols are essential for handling this compound in laboratory settings?
Per GHS guidelines (), use PPE (gloves, goggles) to mitigate skin/eye irritation (H315, H319). Fume hoods are mandatory due to potential respiratory toxicity (H335). Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels .
How does the hydroxyl group at C3 influence the reactivity of this compound in nucleophilic substitutions?
The hydroxyl group enables esterification or glycosylation (e.g., methyl ester formation in ). Steric hindrance from the cyclopentane ring may slow acylation; activating agents like DCC/DMAP improve yields. Kinetic studies comparing reaction rates with non-hydroxylated analogs (e.g., cyclopentane-1-carboxylic acid) quantify steric/electronic effects .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include maintaining stereochemical integrity during large-scale hydrolysis of esters (e.g., methyl ester in ) and minimizing racemization. Continuous flow reactors enhance reproducibility, while in-line FTIR monitors reaction progress. Cost-effective chiral catalysts (e.g., immobilized lipases) improve scalability .
How can this compound be functionalized for use in peptide mimetics or prodrug design?
Amidation with Boc-protected amines (e.g., (1S,3R)-N-Boc-1-aminocyclopentane-3-carboxylic acid in ) generates peptidomimetic backbones. Prodrug strategies include ester prodrugs (e.g., pivaloyloxymethyl esters) to enhance bioavailability. Click chemistry (e.g., azide-alkyne cycloaddition) enables conjugation with targeting moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
